6-Bromo-3-chloro-2-iodopyridine
Description
Strategic Importance of Halogenated Pyridine (B92270) Scaffolds as Versatile Building Blocks in Advanced Organic Synthesis
Halogenated pyridine scaffolds are of immense strategic importance in the field of advanced organic synthesis. The pyridine ring is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. acs.orgnih.govresearchgate.net The presence of halogen atoms on this scaffold provides synthetic chemists with powerful tools for molecular construction. These halogens act as versatile handles, enabling a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and metalation-trapping sequences. researchgate.netnih.govznaturforsch.com This versatility allows for the late-stage functionalization of complex molecules and the rapid diversification of compound libraries, which is crucial in drug discovery and materials science. acs.orgchemrxiv.org
The ability to selectively introduce different functional groups at specific positions on the pyridine ring is a key advantage of using halogenated precursors. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are widely employed to form new carbon-carbon and carbon-heteroatom bonds at the site of a halogen substituent. researchgate.netrsc.org This has made polyhalogenated pyridines indispensable starting materials for the synthesis of highly substituted and functionally complex pyridine derivatives.
Challenges in Achieving Regioselective and Chemoselective Functionalization of Multi-halogenated Pyridines
Despite their synthetic utility, the functionalization of multi-halogenated pyridines presents significant challenges in terms of regioselectivity and chemoselectivity. When multiple, and sometimes identical, halogen atoms are present on the pyridine ring, controlling which halogen reacts is a formidable task due to the inherent similarities in their reactivities. nih.govacs.org
The regioselectivity of a reaction is influenced by a combination of electronic and steric factors. In pyridine, the carbon atoms at the 2- and 4-positions are electronically deficient due to the inductive effect of the nitrogen atom, making them more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. nih.govuoanbar.edu.iq However, the presence of other substituents can alter this reactivity pattern. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally considered to be the selectivity-determining step, and its outcome is governed by factors such as the carbon-halogen bond dissociation energy and the interaction between the heterocycle's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO). acs.org
Achieving chemoselectivity, the preferential reaction of one type of halogen over another, is also a critical challenge. In polyhalogenated pyridines containing different halogens, the reactivity generally follows the trend I > Br > Cl > F. acs.org However, in practice, this selectivity can be influenced by the reaction conditions, the catalyst system, and the nature of the other substituents on the ring, sometimes leading to mixtures of products. rsc.org The development of methods that allow for the controlled and selective functionalization of polyhalogenated pyridines is an active area of research. rsc.orgnsf.gov
Scope and Significance of Research on 6-Bromo-3-chloro-2-iodopyridine within Halopyridine Chemistry
Within the broader context of halopyridine chemistry, the study of specifically substituted compounds like this compound is of particular significance. This molecule possesses three different halogen atoms at distinct positions on the pyridine ring, offering a unique platform to investigate and exploit the subtle differences in their reactivity.
The presence of iodine, bromine, and chlorine on the same pyridine scaffold allows for a hierarchical approach to functionalization. Given the general reactivity trend of halogens in cross-coupling reactions (I > Br > Cl), it is often possible to selectively react the iodine atom first, followed by the bromine, and then the chlorine, by carefully tuning the reaction conditions. rsc.orgacs.org This stepwise functionalization enables the synthesis of trisubstituted pyridines with a high degree of control over the substitution pattern.
Research on this compound and related polyhalogenated pyridines contributes to a deeper understanding of the factors that govern regioselectivity and chemoselectivity in these systems. For example, studies on the Heck coupling of 6-bromo-2-chloro-3-iodopyridine (B1532081) have demonstrated that the reaction can be performed chemoselectively at the position of the iodine atom. rsc.org Similarly, investigations into the metalation of iodopyridines have revealed that the iodo group can direct ortho-lithiation. acs.orgthieme-connect.comacs.org Such detailed research findings are crucial for developing more efficient and selective synthetic methodologies for the construction of complex pyridine-based molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2BrClIN |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
6-bromo-3-chloro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-4-2-1-3(7)5(8)9-4/h1-2H |
InChI Key |
DYTXTRGYWSCBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)I)Br |
Origin of Product |
United States |
Chemoselective and Regioselective Transformations of 6 Bromo 3 Chloro 2 Iodopyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca For polyhalogenated substrates like 6-bromo-3-chloro-2-iodopyridine, the key challenge and opportunity lie in achieving chemoselectivity—discriminating between the three different halogen atoms. nih.gov The widely accepted order of reactivity for these halogens in oxidative addition to a palladium(0) center is I > Br > Cl. wikipedia.org This reactivity gradient allows for selective functionalization, typically starting at the most labile C-I bond.
The Heck reaction, a palladium-catalyzed method for coupling aryl halides with alkenes, provides a route to vinylated pyridines. rsc.org The reaction mechanism generally proceeds through three key steps:
Oxidative Addition : The catalytically active Pd(0) species inserts into the most reactive carbon-halogen bond (C-I) of the pyridine (B92270) ring to form a Pd(II) complex. rsc.orgchempedia.info
Olefin Insertion : The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond. chempedia.info
β-Hydride Elimination : A hydrogen atom from the alkyl chain is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This species then undergoes reductive elimination to regenerate the Pd(0) catalyst. rsc.org
A practical application of this reaction involves the synthesis of C-nucleosides. For instance, the Heck coupling of 6-bromo-2-chloro-3-iodopyridine (B1532081) with a protected deoxyribose glycal was achieved using a Pd(OAc)₂ catalyst, selectively occurring at the C-I bond. rsc.org This demonstrates the ability to perform the Heck reaction at the most reactive site without disturbing the bromo or chloro substituents, highlighting the reaction's scope in complex molecule synthesis. rsc.org
Chemoselectivity in palladium-catalyzed cross-coupling reactions of this compound is primarily governed by the differences in carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, followed by C-Br, and then C-Cl, making the iodine atom the most susceptible to oxidative addition by a palladium(0) catalyst. nih.gov
This predictable reactivity hierarchy allows for selective, sequential functionalization. A reaction can be performed under mild conditions to target the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations under more forcing conditions. For example, in the synthesis of 2,6-disubstituted pyridine C-deoxyribonucleosides from a 6-bromo-2-chloropyridine C-nucleoside intermediate, cross-coupling with trimethylaluminum (B3029685) proceeded chemoselectively at the bromine position, leaving the chlorine atom untouched. rsc.org This selective functionalization is crucial for the controlled buildup of molecular complexity.
Below is a table summarizing the factors that influence chemoselectivity at the different halogen sites.
| Feature | C-I Bond | C-Br Bond | C-Cl Bond |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Bond Dissociation Energy | Lowest | Intermediate | Highest |
| Typical Coupling Conditions | Mild (e.g., room temp. to moderate heat) | Moderate to Forcing (e.g., elevated temp.) | Forcing (e.g., high temp., specialized ligands) |
| Governing Principle | Preferential oxidative addition of Pd(0) nih.gov | Requires more energy to break the bond than C-I nih.gov | Strongest bond, requires highly active catalysts/ligands uwindsor.ca |
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is one of the most versatile cross-coupling methods due to its mild conditions and the commercial availability of a vast array of boronic acids and esters. wikipedia.orgmdpi.com For this compound, a stepwise Suzuki-Miyaura strategy can be employed for exhaustive functionalization.
A typical diversification strategy would involve:
Step 1 (Iodine Functionalization) : Reaction with a boronic acid under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, moderate temperature) to selectively substitute the iodine at the C-2 position. rsc.org
Step 2 (Bromine Functionalization) : The resulting 2-aryl-6-bromo-3-chloropyridine is then subjected to a second Suzuki-Miyaura coupling, often requiring slightly more forcing conditions (higher temperature or a more active catalyst system), to replace the bromine at the C-6 position with a different aryl or alkyl group. rsc.org
Step 3 (Chlorine Functionalization) : The final C-Cl bond is the most challenging to functionalize and typically requires specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures to achieve coupling. rsc.orgnih.gov
This modular approach allows for the synthesis of a library of tri-substituted pyridines from a single starting material.
| Step | Halogen Target | Coupling Partner | Typical Catalyst/Conditions | Product |
| 1 | Iodine (C-2) | R¹-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, Mild Heat | 2-R¹-6-Bromo-3-chloropyridine |
| 2 | Bromine (C-6) | R²-B(OH)₂ | Pd(dppf)Cl₂, K₂CO₃, Higher Heat | 2-R¹,6-R²-3-chloropyridine |
| 3 | Chlorine (C-3) | R³-B(OH)₂ | Pd₂(dba)₃/SPhos, Cs₂CO₃, High Heat | 2-R¹,6-R²,3-R³-pyridine |
Beyond the Suzuki reaction, other cross-coupling methods like the Negishi and Kumada couplings offer alternative routes for functionalization.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts, potentially allowing for reactions at lower temperatures. wikipedia.orglibretexts.org The reaction follows the same chemoselective principles (I > Br > Cl) and can be used to introduce a wide variety of alkyl, aryl, and vinyl groups. wikipedia.orgsemanticscholar.org Its high functional group tolerance makes it a powerful tool in complex synthesis. semanticscholar.org
The Kumada coupling , one of the earliest cross-coupling reactions, employs Grignard reagents (organomagnesium halides). organic-chemistry.org While extremely powerful, the high reactivity of Grignard reagents can limit their functional group compatibility. organic-chemistry.org In the context of polyhalogenated pyridines, Kumada coupling can be used for selective C-C bond formation, again following the established reactivity order of the halogens. researchgate.netnih.gov The use of specific nickel or palladium catalysts with specialized ligands can facilitate these transformations even at low temperatures. researchgate.net
Predicting the site-selectivity and reactivity in cross-coupling reactions has been advanced by the development of quantitative reactivity models. scispace.comrsc.org These models use computational chemistry to link molecular descriptors of the substrate to the rates of oxidative addition, which is often the rate- and selectivity-determining step. scispace.comrsc.org
For polyhalogenated heterocycles, these models go beyond simply considering C-X bond strength. researchgate.net They incorporate descriptors such as:
Molecular Electrostatic Potential (ESP) : Measures the electronic character of the region around the C-X bond. nih.gov
Steric Parameters (e.g., A-values) : Account for the steric hindrance around the reaction site. chemrxiv.org
Frontier Molecular Orbitals (FMOs) : The energy and symmetry of orbitals like the LUMO can dictate the mechanism and ease of oxidative addition, especially for halopyridines. chemrxiv.org
These models can quantitatively predict the relative reactivity of the C-I, C-Br, and C-Cl sites on this compound, providing a powerful tool for designing selective synthetic strategies without relying solely on empirical screening. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution (SNAr) is another key transformation for functionalizing halogenated pyridines. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, followed by the displacement of a halide leaving group. masterorganicchemistry.com The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogens, makes it susceptible to SNAr.
The regioselectivity of SNAr on polyhalogenated pyridines is influenced by both electronic and steric factors. The pyridine nitrogen atom strongly activates the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack. In this compound, both the C-2 and C-6 positions are activated by the ring nitrogen.
However, experimental results can be complex. In studies on related bromo-chloropyridine C-nucleosides, nucleophilic substitutions with amines or methoxide (B1231860) were found to be unselective, yielding mixtures of products where either the bromine or chlorine was displaced. rsc.org This suggests that for certain substrates and nucleophiles, the electronic differences between the positions may not be sufficient to direct the reaction to a single site, leading to challenges in achieving regioselectivity. Computational methods, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) map and calculating activation energies, can be employed to predict the most likely site of nucleophilic attack. wuxiapptec.comwuxiapptec.com
Site-Selective Amination of Polyhalogenated Pyridines
The selective introduction of amino groups onto a polyhalogenated pyridine ring is a critical transformation. In the context of substrates like this compound, the challenge lies in directing the amination to a specific halogen-bearing carbon. Research into the amination of polyhalogenated pyridines has revealed that the position of the halogen substituents significantly influences the site of nucleophilic attack.
Studies on the base-promoted amination of various polyhalogenated pyridines have shown high selectivity for the 2-position. For instance, in 2-iodopyridines bearing a chloro or bromo group at the 5-position, the amination occurs preferentially at the C2 position, demonstrating high efficiency and excellent selectivity. researchgate.netacs.org This preference is attributed to the electronic activation of the C2 and C4 positions by the electron-withdrawing nature of the ring nitrogen. benthambooks.com While direct studies on this compound are limited, the established reactivity patterns suggest that amination would likely occur at the 2-iodo position, which is the most labile and electronically favored site for nucleophilic aromatic substitution (SNAr). benthambooks.com
The choice of catalyst and reaction conditions can further refine this selectivity. Palladium-catalyzed amination reactions, for example, are known to exhibit chemoselectivity based on the carbon-halogen bond dissociation energies (I > Br > Cl). acs.org
Factors Influencing Unselective Nucleophilic Substitutions in Bromo-chloro-iodopyridines
While selective transformations are often the goal, unselective nucleophilic substitutions can occur, leading to mixtures of products. This lack of selectivity in polyhalogenated pyridines is influenced by a combination of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.
A study on the chemoselective transformations of a 6-bromo-2-chloropyridin-3-yl C-deoxyribonucleoside, a molecule with a substitution pattern analogous to the core of this compound, found that while Pd-catalyzed cross-coupling reactions proceeded chemoselectively at the bromine position, nucleophilic substitutions were unselective and resulted in product mixtures. mdpi.comepdf.pubrsc.org
Several factors contribute to such unselective reactions:
Similar Electronic Activation: In polyhalogenated pyridines, multiple positions can be activated towards nucleophilic attack. The electron-withdrawing effects of the nitrogen atom and multiple halogen substituents can lead to comparable electrophilicity at different carbon centers.
Nature of the Nucleophile: "Hard" nucleophiles may favor reaction at the most electronically deficient site, while "soft" nucleophiles might react preferentially at a position with a more polarizable halogen (iodine). The interplay between the nucleophile's properties and the substrate's electronic landscape can lead to a loss of selectivity.
Reaction Conditions: Temperature, solvent, and the presence of additives can alter the reactivity of both the substrate and the nucleophile, influencing the kinetic and thermodynamic control of the reaction and thus affecting the product distribution. For instance, base-catalyzed isomerization of bromopyridines can lead to mixtures of regioisomers. rsc.org
Base-Promoted Amination of Halogenated Pyridines
Base-promoted amination offers an alternative to metal-catalyzed methods for the synthesis of aminopyridines. acs.org These reactions typically proceed under elevated temperatures and utilize a strong base, such as sodium tert-butoxide (NaOtBu), often in an aqueous medium. researchgate.netmdpi.com
The proposed mechanism for the base-promoted amination of polyhalogenated pyridines with N,N-dimethylformamide (DMF) as the amino source involves the base-assisted dissociation of DMF to generate dimethylamine (B145610) in situ. This is followed by a nucleophilic aromatic substitution (SNAr) reaction on the pyridine ring. mdpi.com The reaction demonstrates high selectivity for the amination of various fluoro-, bromo-, iodo-, and even chloro-pyridine derivatives at the 2-position. acs.org
In a study of various polyhalogenated pyridines, the use of NaOtBu in water at 140 °C was found to be highly effective for the selective amination of 2-bromopyridines, including those with chloro-substituents at other positions. acs.orgmdpi.com For a substrate like this compound, this methodology would be expected to favor substitution at the C2 position due to the high lability of the C-I bond and the inherent electronic preference for nucleophilic attack at this position.
| Reagent/Condition | Role in Base-Promoted Amination |
| Polyhalogenated Pyridine | Substrate for amination. |
| Amine Source (e.g., DMF) | Provides the amino group for substitution. |
| Base (e.g., NaOtBu) | Promotes the reaction, potentially by generating the active nucleophile. mdpi.com |
| Solvent (e.g., Water) | Provides an environmentally benign reaction medium. researchgate.netmdpi.com |
| Elevated Temperature | Provides the necessary activation energy for the reaction. |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Regioselectivity of Halogen-Magnesium Exchange in Trihalogenated Pyridines
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, creating organometallic intermediates that can react with a variety of electrophiles. In trihalogenated pyridines such as this compound, the regioselectivity of this exchange is of paramount importance. The general trend for halogen-metal exchange follows the order I > Br > Cl, reflecting the relative bond strengths and polarizabilities of the carbon-halogen bonds.
Studies on the halogen-magnesium exchange of trihalogenated pyridines have provided insight into the factors governing regioselectivity. For example, in the case of 4-bromo-2-chloro-5-iodopyridine, treatment with isopropylmagnesium chloride (i-PrMgCl) resulted in selective exchange at the iodinated 5-position. nih.gov This high regioselectivity is attributed to the greater reactivity of the C-I bond compared to the C-Br and C-Cl bonds.
However, the substitution pattern on the pyridine ring can significantly influence the outcome. In a study involving 2-chloro-4,5-dibromopyridine, the halogen-magnesium exchange with i-PrMgCl showed a preference for the bromine at the 4-position over the one at the 5-position, though the selectivity was not absolute. nih.gov This indicates that electronic effects from the chloro and nitrogen substituents play a role in modulating the reactivity of the different halogen atoms. The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, can sometimes enhance the rate and selectivity of the exchange. nih.gov
For this compound, it is highly probable that halogen-magnesium exchange would occur selectively at the 2-position, replacing the iodine atom to form the corresponding Grignard reagent. This magnesiated intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at this position.
| Trihalogenated Pyridine | Position of Halogen-Mg Exchange |
| 4-Bromo-2-chloro-5-iodopyridine | 5-position (Iodo) nih.gov |
| 2-Chloro-4,5-dibromopyridine | Predominantly 4-position (Bromo) nih.gov |
| This compound | Predicted at 2-position (Iodo) |
Application of Regioexhaustive Functionalization Principles
The concept of "regioexhaustive functionalization" aims to develop a suite of organometallic methods to selectively introduce functional groups at every possible position of a substituted aromatic or heteroaromatic ring. nih.govresearchgate.net This is achieved by a combination of techniques, including:
Site-selective deprotonation: Using sterically hindered lithium amide bases to remove a proton from the most acidic position.
Halogen-metal exchange: Exploiting the differential reactivity of halogens (I > Br > Cl).
Regio-divergent halogen migration: Inducing a "halogen dance" to move a halogen to a different position.
Steric screening: Using bulky protecting groups, such as a trialkylsilyl group, to block certain positions from metalation.
While a complete regioexhaustive functionalization of this compound has not been explicitly reported, the principles have been demonstrated on other polyhalogenated pyridines. For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) has been used as a model substrate to showcase the conversion into its three possible carboxylic acids by employing a combination of the aforementioned organometallic "toolbox methods". nih.gov
Applying these principles to this compound would involve a series of strategic steps. For instance, initial functionalization at the 2-position could be achieved via iodine-magnesium exchange. Subsequent functionalization at other positions would require a combination of deprotonation, potentially directed by the newly introduced group, and further halogen-metal exchanges or halogen dance reactions. This systematic approach allows for the rational synthesis of a wide array of specifically substituted pyridine derivatives from a single starting material.
Dearomatization Strategies Applied to Halogenated Pyridines
Dearomatization reactions provide a powerful means to convert flat, aromatic systems into three-dimensional, saturated or partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. nih.govnih.gov For electron-deficient heterocycles like polyhalogenated pyridines, nucleophilic dearomatization is a viable strategy, often requiring activation of the pyridine ring. mdpi.comacs.org
Common dearomatization strategies applicable to halogenated pyridines include:
Reduction: Catalytic hydrogenation or reduction with metal hydrides can lead to partially or fully saturated piperidines. For instance, fluorinated pyridines have been subjected to one-pot dearomative hydroboration/hydrogenation to yield cis-fluorinated piperidines. nih.gov
Nucleophilic Addition to Activated Pyridiniums: The pyridine nitrogen can be activated by reaction with an electrophile (e.g., an acyl or sulfonyl chloride) to form a pyridinium (B92312) salt. This enhances the electrophilicity of the ring, facilitating nucleophilic attack, typically at the C2 or C4 position, to yield dihydropyridines. mdpi.com
Cycloaddition Reactions: Pyridinium ylides, formed by N-functionalization, can undergo dipolar cycloaddition reactions with various dipolarophiles, leading to dearomatized polycyclic frameworks. mdpi.com
The presence of multiple electron-withdrawing halogen atoms in this compound makes it an electron-deficient system, and thus a good candidate for nucleophilic dearomatization strategies. acs.org While specific examples for this exact substrate are scarce, the general principles suggest that it could be converted into highly functionalized piperidine (B6355638) or dihydropyridine (B1217469) derivatives, which would be valuable building blocks for further synthetic elaboration.
| Dearomatization Strategy | Description | Potential Application to Halogenated Pyridines |
| Catalytic Hydrogenation | Reduction of the aromatic ring using a metal catalyst and H₂. | Formation of halogenated piperidines. |
| Nucleophilic addition to N-Acylpyridinium | Activation of the pyridine with an acylating agent followed by nucleophilic attack. | Synthesis of functionalized dihydropyridines. mdpi.com |
| [3+2] Cycloaddition of Pyridinium Ylides | Reaction of N-functionalized pyridinium ylides with alkenes or alkynes. | Construction of polycyclic dearomatized structures. mdpi.com |
Nucleophilic Addition to Pyyridinium Electrophiles
The pyridine ring is inherently electron-deficient; however, its aromaticity makes it a relatively weak electrophile. To enhance its reactivity toward nucleophiles, the pyridine nitrogen must be activated to form a pyridinium salt. This activation is typically achieved by reacting the pyridine with an electrophile, such as an alkyl halide or an acyl chloride. mdpi.com The resulting positively charged pyridinium ion is significantly more electrophilic and susceptible to nucleophilic attack.
For a polysubstituted pyridine like this compound, the formation of a pyridinium salt would render the ring highly activated. Nucleophilic attack generally occurs at the C2 (α) or C4 (γ) position. mdpi.com In this specific molecule, the C2 position is already substituted with a bulky and electron-rich iodine atom, which could sterically hinder and electronically disfavor a nucleophilic attack. Therefore, nucleophilic addition would be anticipated primarily at the C4 and C6 positions.
The regioselectivity of the addition would be governed by a combination of steric and electronic factors dictated by the three different halogen substituents. While specific studies on this compound are not available, research on other 2-halopyridinium salts demonstrates their utility as precursors for various substituted dihydropyridines. For instance, the quaternization of 2-bromopyridines with α-bromoketones to form Kröhnke salts is a well-established method for generating reactive pyridinium electrophiles. msu.ru
While detailed experimental data for this compound is absent, the general mechanism would involve:
N-Activation: Reaction of the pyridine with an activating agent (e.g., methyl chloroformate, benzyl (B1604629) bromide) to form the corresponding N-acyl or N-alkyl pyridinium salt.
Nucleophilic Attack: Addition of a nucleophile (e.g., organometallics, enolates, hydrides) to an electron-deficient carbon of the pyridinium ring, typically at the C4 or C6 position.
Product Formation: The resulting dihydropyridine product can be isolated or used in situ for subsequent transformations.
The chemoselectivity of this process would also be a critical consideration, as the nucleophile could potentially react at one of the carbon-halogen bonds, particularly the reactive C-I bond, via a competing pathway such as a palladium-catalyzed cross-coupling reaction. rsc.org
Stereoselective Dearomatization Approaches
Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which are of significant interest in medicinal chemistry. nih.gov The nucleophilic dearomatization of pyridines is a common strategy to produce highly functionalized piperidines and their derivatives. mdpi.comnih.gov
For a stereoselective dearomatization of this compound, the process would typically involve the steps outlined above—activation followed by nucleophilic addition—but with the use of a chiral reagent or catalyst to control the stereochemical outcome.
General strategies for stereoselective dearomatization of pyridines include:
Chiral Auxiliaries: Attaching a chiral auxiliary to the pyridine nitrogen can direct the nucleophilic attack to one face of the pyridinium ring. researchgate.net
Chiral Nucleophiles: The use of a chiral nucleophile can achieve asymmetric induction.
Asymmetric Catalysis: A chiral catalyst, often a transition metal complex, can mediate the reaction between the pyridinium salt and the nucleophile, creating the new stereocenter with high enantioselectivity. mdpi.com
Recent advances have focused on catalytic asymmetric dearomatization, which allows for the generation of enantioenriched dihydropyridines from prochiral pyridinium salts. mdpi.com While these methods have been applied to a range of pyridine substrates, their application to a complex, polyhalogenated system like this compound has not been reported. The steric hindrance and competing reaction sites offered by the three halogens would present a significant challenge for achieving high stereoselectivity. The resulting chiral dihydropyridines could serve as versatile intermediates for the synthesis of complex heterocyclic molecules. acs.org
Spectroscopic Characterization and Computational Investigations of 6 Bromo 3 Chloro 2 Iodopyridine
Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
A suite of sophisticated spectroscopic methods has been employed to define the molecular architecture and monitor the reactivity of 6-bromo-3-chloro-2-iodopyridine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of halogenated pyridines.
¹H and ¹³C NMR: Proton and carbon-13 NMR are fundamental in confirming the substitution pattern of the pyridine (B92270) ring. For related bromo-chloropyridine C-deoxyribonucleosides, ¹H and ¹³C NMR spectra, recorded at frequencies up to 600 MHz, have been instrumental in determining the precise location of the glycosidic bond and the conformation of the sugar moiety. rsc.org In many cases, chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) or residual solvent signals. rsc.org
¹⁵N NMR: The chemical shift of the nitrogen atom in the pyridine ring is particularly sensitive to its electronic environment. In pyridine and its derivatives, ¹⁵N chemical shifts can span a wide range, typically between 230 and 330 ppm, and are influenced by factors such as protonation and the nature of substituents. science-and-fun.de For halogenated pyridines, the electronegativity and position of the halogen atoms significantly impact the ¹⁵N chemical shift. researchgate.net
Quantitative NMR (qNMR): While specific qNMR studies on this compound are not detailed, this technique is a powerful tool for monitoring reaction kinetics in related systems. It allows for the precise measurement of reactant consumption and product formation over time, providing valuable mechanistic insights into halogenation and other substitution reactions of pyridines.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis of Halogenated Pyridines
Vibrational spectroscopy provides a detailed fingerprint of the molecule, with specific frequencies corresponding to the stretching and bending modes of its constituent bonds.
FTIR Spectroscopy: The FTIR spectra of halogenated pyridines exhibit characteristic bands. For instance, in a related compound, 6-bromopyridine-2-carbaldehyde, C-H stretching modes of the pyridine ring are observed in the 3130–3045 cm⁻¹ region. uc.pt Studies on other substituted pyridines have identified C=N stretching vibrations around 1690-1698 cm⁻¹ and C-C stretching vibrations of the pyridine ring in the ranges of 1590-1640 cm⁻¹, 1560-1580 cm⁻¹, and 1470-1510 cm⁻¹. rsc.orgresearchgate.net For a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines, characteristic IR peaks were observed in regions including 3436, 3052, 1619, and 1573 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying the vibrations of non-polar bonds. In halogen-bonded complexes of pyridine derivatives, the ring breathing mode is highly sensitive to the interaction with the halogen atom. nih.gov For 3-bromopyridine, complex formation with bromine leads to perturbations in the Raman spectrum. tandfonline.com Studies on polyhalogenated di- or triamino pyridines have utilized both FTIR and Raman spectroscopy to identify supramolecular synthons and hydrogen bonding interactions. nih.gov
A representative table of vibrational frequencies for a related halogenated pyridine is provided below.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (ring) | 3130-3045 uc.pt |
| C=N stretch | 1690-1698 rsc.org |
| C-C stretch (ring) | 1470-1640 researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
HRMS is an indispensable tool for determining the elemental composition and structural features of novel compounds.
Accurate Mass Measurement: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound (C₅H₂BrClIN). sigmaaldrich.comavantorsciences.com For related bromo-chloropyridine C-nucleosides, HRMS has been used to confirm the elemental composition of synthetic intermediates and final products. rsc.org
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the carbon-halogen bonds is a characteristic fragmentation pathway for halogenated pyridines. The relative abundance of the resulting fragment ions can provide insights into the relative strengths of the C-Br, C-Cl, and C-I bonds. For example, in the mass spectrum of 6-bromo-2,2'-bipyridine, a major fragment corresponds to the loss of the bromine atom. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system.
The UV-Vis spectrum of halogenated pyridines is characterized by absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the nature and position of the halogen substituents. For a palladium(II) complex with a polymer-supported Schiff base ligand derived from a pyridine derivative, absorption bands were observed in the regions of 265-285 nm, 340-380 nm, and 450-500 nm. rsc.org In studies of halogen-bonded complexes, UV-visible spectroscopy has been used to characterize the interactions between pyridines and iodine. worktribe.com
Quantum Chemical Computational Studies
Computational methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental data, offering a deeper understanding of the electronic structure and properties of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
DFT calculations are widely used to predict and rationalize the properties of halogenated pyridines.
Geometry Optimization: DFT methods are employed to calculate the minimum energy geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data, if available. For related halogenated pyridines, DFT calculations have been used to model the mechanism of carbon-halogen bond formation. nih.gov
Electronic Structure Analysis:
HOMO/LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For polyhalogenated arenes, the relative stabilities of oxidative addition transition states are determined by factors including the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting the sites of nucleophilic and electrophilic attack. In polyhalogenated pyridines, the presence of electron-donating substituents has been shown to strongly impact the electrostatic properties. rsc.orgresearchgate.net
A summary of computational parameters often used in the study of halogenated pyridines is presented below.
| Computational Method | Basis Set | Application |
| DFT (e.g., B3LYP, ωB97X-D) | e.g., 6-311++G(d,p), def2-SVP, def2-QZVPP | Geometry Optimization, Vibrational Frequencies, Electronic Structure (HOMO/LUMO, MEP) uc.ptnih.gov |
| SMD Solvation Model | To account for solvent effects in calculations. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. mdpi.comscience.gov For complex molecules like this compound, TD-DFT helps in assigning the observed absorption bands to specific electronic transitions, such as n → π* (from a lone pair to an antibonding π-orbital) or π → π* (from a bonding to an antibonding π-orbital).
The accuracy of TD-DFT predictions depends heavily on the choice of the functional and basis set. For many organic molecules, hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP have been shown to provide reliable results, especially when paired with a sufficiently large basis set like 6-311++G(d,p). mdpi.combohrium.com To account for the influence of a solvent on the electronic spectra, calculations often incorporate a polarizable continuum model (PCM). mdpi.com
The predicted electronic transitions for this compound would involve the promotion of electrons from the highest occupied molecular orbitals (HOMO), which are expected to have significant contributions from the p-orbitals of the halogen atoms and the pyridine ring's π-system, to the lowest unoccupied molecular orbitals (LUMO), which are typically π* orbitals of the pyridine ring. The presence of three different halogens with varying electronegativity and size introduces complexity into the molecular orbitals and their energy levels, leading to a rich UV-visible spectrum.
Table 1: Representative TD-DFT Calculated Electronic Transitions for a Halogenated Pyridine
This table is a representative example based on typical findings for similar molecules, as specific experimental data for this compound is not available in the provided search results.
| Calculated Wavelength (λ) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 285 nm | 0.015 | HOMO -> LUMO | n -> π* |
| 250 nm | 0.210 | HOMO-1 -> LUMO | π -> π* |
Investigation of Reaction Mechanisms and Pathways through Computational Modeling (e.g., SNAr, Cross-Coupling Oxidative Addition)
Computational modeling, primarily using DFT, is instrumental in elucidating the mechanisms of reactions involving polyhalogenated heterocycles. For this compound, key reactions include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, where understanding regioselectivity is crucial.
Cross-Coupling Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to a Pd(0) complex. scispace.com The regioselectivity of this step in polyhalogenated pyridines is governed by a delicate balance of factors, including the carbon-halogen bond dissociation energy (BDE) and the interaction energy between the substrate's LUMO and the catalyst's HOMO. acs.orgnih.gov
For 2,3,6-tri-substituted pyridines, several patterns emerge:
Bond Dissociation Energy (BDE): The C-X bond strength generally follows the order C-Cl > C-Br > C-I. Therefore, the C-I bond at the C2 position is the weakest and most susceptible to cleavage. Furthermore, for various dichloropyridines, the C2–Cl bond consistently exhibits the lowest calculated BDE, favoring oxidative addition at the position alpha to the ring nitrogen. nih.gov
Reaction Mechanism: The mechanism of oxidative addition can vary. For 2-iodopyridines, a concerted three-centered transition state is generally proposed. researchgate.net In contrast, 2-bromo and 2-chloropyridines may react via a more polarized, SNAr-type mechanism, particularly when electron-withdrawing groups are present. researchgate.netchemrxiv.org
Frontier Molecular Orbitals (FMO): The interaction energy is related to the overlap between the Pd catalyst's d-orbitals (HOMO) and the pyridine's π* orbital (LUMO). nih.gov The regioselectivity is strongly influenced by the LUMO coefficients at the different carbon atoms bearing halogens. chemrxiv.orgchemrxiv.org
Computational studies allow for the calculation of activation energy barriers (ΔE‡) for oxidative addition at each halogenated site. For this compound, the reaction is overwhelmingly predicted to occur at the C2-I bond due to its significantly lower BDE.
Table 2: Hypothetical Calculated Activation Energies for Oxidative Addition
This table illustrates the expected trend in reactivity based on principles from computational studies of similar polyhalopyridines. acs.orgnih.gov
| Position of Oxidative Addition | C-X Bond | Relative Activation Energy (ΔE‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| C2 | C-I | 0 | Major |
| C6 | C-Br | +5-10 | Minor |
SNAr Pathways: In nucleophilic aromatic substitution (SNAr), the regioselectivity is dictated by the stability of the intermediate Meisenheimer complex, which is influenced by the electron-withdrawing ability of the ring nitrogen and the halogens. Generally, positions ortho and para to the nitrogen (C2, C4, C6) are most activated toward nucleophilic attack. Computational modeling can map the potential energy surface for the approach of a nucleophile to each site, confirming the most favorable reaction pathway.
Analysis of Intermolecular and Non-Covalent Interactions (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG))
The crystalline structure and supramolecular assembly of this compound are dictated by a variety of non-covalent interactions. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM, or AIM) and the Reduced Density Gradient (RDG) are essential for identifying and characterizing these weak forces. researchgate.netmdpi.com
Halogen Bonding: As a polyhalogenated compound, this compound is a prime candidate for forming halogen bonds (XBs). In a halogen bond, a halogen atom acts as an electrophilic species (a Lewis acid). beilstein-journals.org The iodine atom, being the most polarizable, is the strongest XB donor, followed by bromine and then chlorine. These halogens can interact with Lewis bases, such as the nitrogen atom of an adjacent pyridine ring (C-X···N). Halogen···halogen interactions (e.g., C-I···Cl, C-Br···Br) are also prevalent and play a crucial role in crystal packing. mdpi.commdpi.com
Atoms in Molecules (AIM) Analysis: The QTAIM method analyzes the topology of the electron density (ρ(r)) to define atomic interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. mdpi.com The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. For non-covalent interactions like halogen bonds, one expects low ρ(r) values and small, positive values of ∇²ρ(r). mdpi.com
Reduced Density Gradient (RDG) Analysis: The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) generates a visual map of non-covalent interactions. This analysis reveals broad regions of weak van der Waals forces, stronger hydrogen or halogen bonds, and areas of steric repulsion. researchgate.net For this compound, RDG analysis would likely visualize halogen bonds involving all three halogen atoms as well as potential π-π stacking interactions between pyridine rings.
Table 3: Summary of Potential Non-Covalent Interactions and Their Computational Descriptors
| Type of Interaction | Interacting Atoms | Expected QTAIM/AIM Descriptors at BCP | RDG Visualization |
|---|---|---|---|
| Halogen Bond | C-I···N | Low ρ, positive ∇²ρ | Strong, blue/green spike at low density |
| Halogen Bond | C-Br···N | Low ρ, positive ∇²ρ | Green spike at low density |
| Halogen Bond | C-I···Cl | Low ρ, positive ∇²ρ | Green spike at low density |
| π-π Stacking | Pyridine Rings | Multiple BCPs | Broad, low-density green surface |
Strategic Applications and Derivatization in Complex Molecule Synthesis
6-Bromo-3-chloro-2-iodopyridine as a Precursor for Orthogonally Functionalized Pyridine (B92270) Derivatives
The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its utility as a precursor for orthogonally functionalized pyridine derivatives. The iodine atom at the C2 position is the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the bromine atom at C6, and lastly the chlorine atom at C3, which is the most stable. This reactivity hierarchy allows for selective and sequential derivatization.
A prime example of this is seen in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides. rsc.org The synthesis commences with a Heck coupling reaction between 6-bromo-2-chloro-3-iodopyridine (B1532081) and a protected glycal. rsc.org This initial reaction proceeds selectively at the most reactive C-I bond. The resulting 6-bromo-2-chloropyridin-3-yl C-nucleoside can then undergo further chemoselective functionalization. For instance, a subsequent Suzuki coupling with a boronic acid will selectively replace the bromine atom at the C6 position, leaving the chlorine atom at C2 untouched. rsc.org This stepwise approach provides access to a wide array of di- and tri-substituted pyridine derivatives that would be challenging to synthesize through other methods.
The following table summarizes the chemoselective cross-coupling reactions of a 6-bromo-2-chloropyridine nucleoside intermediate, demonstrating the principle of orthogonal functionalization.
| Reaction Type | Reagents and Conditions | Position of Substitution | Product | Yield |
| Suzuki Coupling | 0.9 equiv. PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, PhMe, 60 °C, 12 h | C6 (Br replaced) | 6-phenyl-2-chloropyridine derivative | Mixture |
| Suzuki Coupling | 3 equiv. PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, PhMe, 100 °C, 12 h | C2 (Cl replaced) & C6 (Br replaced) | 2,6-diphenylpyridine derivative | - |
| Stille Coupling | 2 equiv. 2-pyridylSnBu₃, PdCl₂(PPh₃)₂, PhMe, 110 °C, 12 h | C2 (Cl replaced) & C6 (Br replaced) | 2,6-di(pyridin-2-yl)pyridine derivative | 92% |
| Hartwig-Buchwald Amination | LiN(SiMe₃)₂, CyJohnPhos, Pd₂(dba)₃, THF, 60 °C, 12 h | C6 (Br replaced) | 6-amino-2-phenylpyridine derivative | 91% |
| Negishi-like Coupling | Me₃Al, Pd(PPh₃)₄, THF, 70 °C, 12 h | C6 (Br replaced) | 6-methyl-2-phenylpyridine derivative | 91% |
Role in the Synthesis of Pyridine-Based C-Nucleoside Analogues
One of the most significant applications of this compound is in the synthesis of pyridine-based C-nucleoside analogues. rsc.org These modified nucleosides are of great interest in medicinal chemistry and chemical biology. The synthesis typically begins with a Heck coupling of 6-bromo-2-chloro-3-iodopyridine, or its regioisomer 2-bromo-6-chloro-3-iodopyridine, with a protected deoxyribose glycal. rsc.org This key step attaches the halogenated pyridine moiety to the sugar framework.
Following the initial coupling, the resulting bromo-chloropyridine C-nucleoside serves as a versatile intermediate for a variety of subsequent transformations. The differential reactivity of the remaining halogen atoms allows for the systematic introduction of diverse substituents at the C2 and C6 positions of the pyridine ring. This modular approach has been successfully employed to create a library of 2,6-disubstituted pyridine C-deoxyribonucleosides. rsc.org
For example, starting from the 6-bromo-2-chloropyridine C-nucleoside, a selective Suzuki coupling can be performed at the C6 position, followed by a Hartwig-Buchwald amination at the C2 position, or vice versa, to generate a wide range of analogues with different substitution patterns. rsc.org This highlights the power of using this compound as a starting material to build molecular complexity in a controlled and predictable manner.
Utility in the Construction of Diverse Heterocyclic and Macrocyclic Compounds
While the synthesis of C-nucleosides is a prominent application, the utility of this compound extends to the construction of other complex heterocyclic and macrocyclic structures. The principles of orthogonal functionalization can be applied to synthesize a variety of highly substituted pyridine-containing molecules. For instance, sequential cross-coupling reactions can be employed to introduce different aromatic or heteroaromatic rings, leading to the formation of polycyclic aromatic compounds with a central pyridine core.
The ability to selectively introduce reactive functional groups at different positions of the pyridine ring also facilitates the synthesis of macrocycles. By introducing appropriate functionalities, such as terminal alkynes or azides, at two different positions on the pyridine ring through sequential reactions, subsequent intramolecular cyclization reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to form macrocyclic structures.
Advanced Derivatization Methods for Incorporating the Halogenated Pyridine Core into Larger Architectures
The incorporation of the this compound core into larger and more complex molecular architectures is made possible by a variety of advanced derivatization methods. Palladium-catalyzed cross-coupling reactions are the most widely used tools for this purpose.
Suzuki-Miyaura Coupling: This reaction is frequently used to form carbon-carbon bonds by coupling the halogenated pyridine with a boronic acid or ester. The reactivity order (I > Br > Cl) allows for selective coupling at the C2, C6, and C3 positions in a stepwise manner. rsc.org
Stille Coupling: The Stille reaction, which couples the halogenated pyridine with an organostannane reagent, is another powerful tool for C-C bond formation. It has been used to introduce various aryl and heteroaryl groups onto the pyridine ring. rsc.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the halogenated pyridine with a terminal alkyne. This is particularly useful for introducing alkynyl moieties that can serve as handles for further functionalization or for constructing rigid, linear molecular scaffolds.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing a route to aminated pyridine derivatives. It has been successfully employed to introduce both primary and secondary amines at the C6 position of the pyridine ring in the context of C-nucleoside synthesis. rsc.org
Heck Coupling: As mentioned earlier, the Heck reaction is a key method for the initial C-C bond formation between the iodinated position of the pyridine and an alkene, such as a glycal, to initiate the synthesis of more complex structures. rsc.org
The strategic application of these modern synthetic methods to this compound provides a robust and flexible platform for the synthesis of a vast array of complex, highly functionalized molecules with potential applications in various fields of chemical science.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., downfield shifts for iodine at C2).
- LCMS : High-resolution LCMS confirms molecular ion peaks ([M+H]⁺ expected at ~331.8 m/z) and detects halogen isotopic signatures.
- Elemental Analysis : Validates Br/Cl/I content within ±0.3% deviation .
How does computational modeling aid in predicting reactivity patterns for cross-coupling reactions?
Advanced
Density Functional Theory (DFT) calculations map electron density distributions, identifying reactive sites. For example, the LUMO energy at C2 (iodine) is lower than C6 (bromine), favoring oxidative addition with palladium catalysts. Molecular dynamics simulations further assess solvent effects (e.g., DMF vs. THF) on transition states .
What stability concerns arise under varying storage conditions, and how are they mitigated?
Basic
The compound degrades under light (photolytic cleavage of C-I bonds) and moisture (hydrolysis of C-Cl). Storage in amber vials with desiccants (silica gel) at –20°C is recommended. Thermal gravimetric analysis (TGA) shows decomposition onset at 120°C .
What applications exist for this compound in catalytic cross-coupling reactions?
Advanced
It serves as a polyhalogenated scaffold for sequential couplings. For example:
Suzuki Coupling : Iodo at C2 reacts first with arylboronic acids.
Buchwald-Hartwig Amination : Chloro at C3 undergoes Pd-mediated amination.
Yields exceed 70% when using XPhos ligands and microwave-assisted heating .
How should contradictory data on halogen reactivity be resolved?
Advanced
Discrepancies in reactivity (e.g., unexpected C6 bromine substitution) may stem from solvent polarity or catalyst choice. Systematic screening via Design of Experiments (DoE) identifies critical factors. For example, dichloromethane increases electrophilicity at C6, while DMF stabilizes Pd intermediates at C2 .
What solvent systems optimize solubility for large-scale reactions?
Basic
Polar aprotic solvents (DMF, DMSO) enhance solubility at elevated temperatures (80–100°C). For biphasic systems, toluene/water mixtures reduce side reactions during hydrolysis. Solubility parameters (Hansen solubility) should align with the compound’s Hildebrand value (~18 MPa¹/²) .
What mechanistic insights explain byproduct formation during iodination?
Advanced
Byproducts like 6-Bromo-2-iodopyridine arise from incomplete chlorination or radical recombination. Kinetic studies (e.g., in situ IR monitoring) reveal competing pathways. Quenching with Na₂S₂O₃ minimizes iodine disproportionation .
How do LCMS and NMR complement each other in purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
